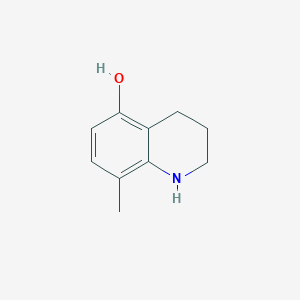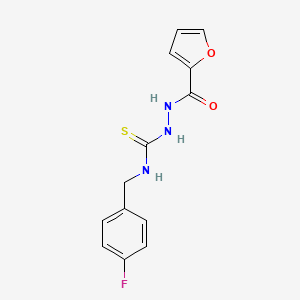![molecular formula C15H13ClN2O4 B5780921 3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid” is a complex organic compound. It has a molecular formula of C14H12ClNO5S . This compound is part of a class of compounds known as benzoic acids and derivatives. These are organic compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been reported in the literature . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, a carboxyl group, and a chloro-methoxyphenyl group . The average mass of the molecule is 341.767 Da and the monoisotopic mass is 341.012482 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature. However, it is known that the compound has a molecular formula of C14H12ClNO5S and an average mass of 341.767 Da .
Mechanism of Action
The exact mechanism of action of this compound is not clear from the available literature. However, similar compounds, such as benzoic acid derivatives, have been used in various applications due to their ability to bind amino acids .
Future Directions
The future directions for the study and application of this compound could potentially involve further exploration of its synthesis methods, such as the protodeboronation of pinacol boronic esters . Additionally, further research could be conducted to better understand its mechanism of action and potential applications in various fields.
properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-13-6-5-10(16)8-12(13)18-15(21)17-11-4-2-3-9(7-11)14(19)20/h2-8H,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDANMKSQFKEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Chloro-2-methoxyphenyl)carbamoyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)

![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
